2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol
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Overview
Description
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with an amino group at the 3-position and a bromophenol moiety at the 4-position
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It is known that imidazo[1,2-a]pyridines interact with their targets via various mechanisms, depending on the specific structure of the compound and the target .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to interact with various biochemical pathways, depending on their specific targets .
Result of Action
Compounds within the imidazo[1,2-a]pyridine class have been shown to have varied medicinal applications .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, with TBHP alone to promote one-pot tandem cyclization and bromination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production, particularly the metal-free aminophosphonation method which is characterized by its mild and sustainable conditions .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Cyclization Reactions: Formation of imidazo[1,2-a]pyridine core through cyclization.
Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.
Cyclization: TBHP and I2 in toluene or ethyl acetate.
Oxidation/Reduction: Common oxidizing agents (e.g., hydrogen peroxide) or reducing agents (e.g., sodium borohydride).
Major Products
Substitution Products: Various substituted imidazo[1,2-a]pyridines.
Cyclization Products: Imidazo[1,2-a]pyridine derivatives.
Oxidation/Reduction Products: Oxidized or reduced forms of the amino group.
Scientific Research Applications
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(Aminoimidazo[1,2-a]pyridin-2-yl)phosphonates: Similar structure but with a phosphonate group instead of a bromophenol moiety.
N-(Pyridin-2-yl)amides: Structurally related but with an amide group.
Uniqueness
2-(3-Aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol is unique due to its combination of an imidazo[1,2-a]pyridine core with a bromophenol moiety, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and biological activity .
Properties
IUPAC Name |
2-(3-aminoimidazo[1,2-a]pyridin-2-yl)-4-bromophenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c14-8-4-5-10(18)9(7-8)12-13(15)17-6-2-1-3-11(17)16-12/h1-7,18H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZISKWBAFQDDNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C3=C(C=CC(=C3)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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